molecular formula C12H20N4O B8109643 N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine

Cat. No.: B8109643
M. Wt: 236.31 g/mol
InChI Key: FIKNSLVFMNFIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine is a chemical compound designed for research and development purposes. Compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold are of significant interest in medicinal chemistry and are frequently investigated for their potential to interact with various biological targets. For instance, similar structural frameworks have been explored as selective ligands for sigma-1 receptors in neuroimaging research and as fatty acid amide hydrolase (FAAH) inhibitors for the study of pain and anxiety pathways . Other analogs have been evaluated for their role in inhibiting the STAT3 signaling pathway, which is relevant in oncology research , or as neuropeptide Y5 receptor antagonists for studying eating disorders . The specific mechanism of action, binding affinity, and pharmacological profile of this particular compound require further characterization by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1-methylimidazol-2-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-16-7-6-14-11(16)15-10-8-12(17-9-10)2-4-13-5-3-12/h6-7,10,13H,2-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNSLVFMNFIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1NC2CC3(CCNCC3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Bicyclic Intermediates

A common method involves reductive amination between a ketone-bearing oxacycloalkane and a primary amine. For example:

  • Intermediate preparation : 1-Oxa-8-azaspiro[4.5]decan-3-one is synthesized by treating 4-chlorobenzoylphenoxy-methylpiperidine with Dess-Martin periodinane to oxidize a secondary alcohol to a ketone.

  • Reductive amination : The ketone reacts with 1-methyl-1H-imidazol-2-amine in the presence of sodium triacetoxyborohydride (STAB) and titanium tetraisopropoxide in dichloromethane, yielding the target compound.

Reaction Conditions :

StepReagentsSolventTemperatureYield
OxidationDess-Martin periodinaneDCM0–25°C85%
Reductive aminationSTAB, Ti(OiPr)₄DCMRT72%

Spirocyclization via Mitsunobu Coupling

Alternative routes employ Mitsunobu reactions to form the spiroether linkage:

  • Substrate activation : 3-Hydroxyphenyl(4-chlorophenyl)methanone is coupled with N-Boc-4-hydroxymethylpiperidine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.

  • Deprotection : Removal of the Boc group with hydrogen bromide yields a secondary amine, which undergoes reductive amination with 1-methylimidazole-2-carbaldehyde.

Key Advantage : This method avoids harsh oxidation conditions, improving functional group compatibility.

Functionalization of the Spirocyclic Amine

Introduction of the 1-Methylimidazol-2-Yl Group

The 1-methylimidazole moiety is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution

  • Chloride displacement : 1-Oxa-8-azaspiro[4.5]decan-3-amine reacts with 2-chloro-1-methylimidazole in the presence of Hunig’s base, though yields are modest (≤50%) due to steric hindrance.

Reductive Amination (Preferred Route)

  • Aldehyde preparation : 1-Methylimidazole-2-carbaldehyde is synthesized via oxidation of the corresponding alcohol using Swern conditions (oxalyl chloride/DMSO).

  • Coupling : The aldehyde reacts with the spirocyclic amine using STAB in dichloromethane, achieving higher yields (72%).

Optimization Insight : Titanium tetraisopropoxide enhances imine formation kinetics, reducing side products.

Alternative Pathways and Modifications

Enzymatic Resolution for Chiral Purification

Though unmentioned in direct syntheses, enzymatic resolution using lipases (e.g., Candida antarctica) could resolve racemic mixtures of the spirocyclic core, a technique validated for analogous azaspirodecanes.

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodKey StepYieldLimitation
Reductive aminationSTAB-mediated coupling72%Requires anhydrous conditions
Mitsunobu couplingDIAD/TPP catalysis68%High reagent cost
Nucleophilic substitutionHunig’s base50%Low efficiency

Solvent and Temperature Optimization

  • Dichloromethane (DCM) : Preferred for reductive amination due to low nucleophilicity, minimizing side reactions.

  • Tetrahydrofuran (THF) : Used in fluorination steps but avoided in amination due to borohydride incompatibility.

Industrial Scalability Considerations

Cost-Effective Reagent Selection

  • Sodium triacetoxyborohydride : Superior to NaBH₄ or NaBH₃CN due to milder conditions and higher selectivity.

  • Titanium tetraisopropoxide : Recyclable via distillation, reducing waste.

Waste Stream Management

  • Byproduct recovery : Thianthrenium salts from electrophilic steps can be recycled via oxidation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with novel properties.

Scientific Research Applications

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing spirocyclic and imidazole-containing compounds.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest to researchers in the field of drug discovery.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its unique properties could be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The imidazole ring, in particular, is known to bind to metal ions and participate in hydrogen bonding, which could influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogues include:

1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4) : A benzimidazolone derivative synthesized via nitro reduction and cyclization . Unlike the target compound, this analogue lacks a spirocyclic system, resulting in reduced conformational rigidity.

N-Acylated Benzimidazolones : Prepared via N-acylation of compound 4, these derivatives share an imidazole-like core but differ in solubility and steric bulk due to the absence of the oxa-azaspiro system .

Physicochemical and Functional Comparisons

Property Target Compound 1-Isopropyl-5-methyl-1H-benzimidazol-2(3H)-one (4) N-Acylated Derivatives
Core Structure Spirocyclic + imidazole Benzimidazolone (fused bicyclic) Benzimidazolone + acyl
Rigidity High (spiro system) Moderate (planar fused rings) Low to moderate
Hydrogen Bonding Capacity High (imidazole N, spiro O/N) Moderate (amide carbonyl) Variable (acyl groups)
Synthetic Complexity High (multi-step cyclization) Moderate (3-step synthesis) Low (single acylation)

Research Findings

  • Conformational Effects: The spirocyclic core in the target compound enhances stereochemical stability, a feature absent in non-spiro analogues like compound 4 . This rigidity may improve binding specificity in receptor-targeted applications.
  • Synthetic Challenges : Unlike benzimidazolones (synthesized via straightforward cyclization), the target compound requires precise control over spiro ring formation, often necessitating advanced crystallographic validation (e.g., SHELXL refinement) .

Biological Activity

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine, a compound with the CAS number 2469011-83-2, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N4OC_{12}H_{20}N_{4}O, with a molecular weight of 236.31 g/mol. The compound features a spirocyclic structure that is characteristic of various pharmacologically active compounds.

PropertyValue
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.31 g/mol
CAS Number2469011-83-2

Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter regulation. This interaction can lead to significant pharmacological effects, particularly in neuropharmacology and anti-inflammatory responses.

Pharmacological Effects

Neuroprotective Activity : Some studies suggest that imidazole derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This mechanism is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects through the modulation of inflammatory pathways, potentially reducing the severity of conditions like arthritis.

Case Studies

  • Neuroprotective Effects : A study published in Molecules highlighted that similar compounds showed significant inhibition of AChE and amyloid beta aggregation, suggesting potential applications in Alzheimer's therapy .
  • Anti-inflammatory Research : In another study, derivatives of imidazole were tested for their ability to reduce inflammation in animal models. The results indicated a marked decrease in pro-inflammatory cytokines, supporting their use as anti-inflammatory agents .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits promising activity against specific cancer cell lines and pathogenic bacteria, indicating its potential as an anticancer and antimicrobial agent.

In Vivo Studies

Animal studies have shown that administration of this compound can lead to improved cognitive function and reduced behavioral deficits in models of neurodegeneration, further substantiating its neuroprotective claims.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodKey FeaturesYield RangeReference
Flow + BiocatalysisHigh enantiomeric purity, scalable82–85%
Amine-Ketone CondensationVersatile for spirocyclic scaffolds, requires chromatographic purification70–78%

Basic: How can the crystal structure of this compound be determined using X-ray diffraction?

Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, ensuring accurate hydrogen placement and thermal parameter modeling .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .

Advanced: What strategies can optimize enantiomeric purity during synthesis?

Answer:

  • Chiral Resolution : Employ enzymatic transaminases (e.g., immobilized ω-transaminase) to selectively generate the desired enantiomer .
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) for analytical and preparative separation of enantiomers.

Advanced: How do structural modifications to the spiro ring system affect biological activity?

Answer:
Structure-activity relationship (SAR) studies on analogs reveal:

  • Oxygen substitution (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one) enhances antihypertensive effects.
  • Hydroxyl or carbonyl groups influence enzyme inhibition profiles (e.g., cytochrome P450 isoforms) .

Q. Table 2: Impact of Structural Modifications

ModificationBiological EffectReference
Oxygen atom in spiro ringIncreased antihypertensive activity
Hydroxyl group substitutionEnhanced enzyme inhibition potency

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Emergency Protocols : Follow guidelines for amine-containing compounds, including immediate rinsing for eye/skin exposure and medical consultation for inhalation .

Advanced: How to resolve contradictions in reported synthetic yields from different methodologies?

Answer:

  • Variable Control : Standardize reaction parameters (temperature, solvent purity, catalyst loading).
  • Comparative Analysis : Replicate methods side-by-side using identical reagents. For example, compare flow chemistry (high-pressure conditions) vs. batch synthesis (atmospheric pressure) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR confirms spirocyclic connectivity and imidazole substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretch at ~3300 cm1^{-1}) .

Advanced: What computational methods predict the compound's interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding modes with receptors (e.g., GPCRs).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanoseconds (e.g., GROMACS software) .

Advanced: What are the advantages of employing flow chemistry in synthesis?

Answer:

  • Scalability : Continuous flow systems enable gram-to-kilogram scale production.
  • Safety : Reduced handling of hazardous intermediates.
  • Yield Improvement : Precise temperature/pressure control minimizes side reactions .

Advanced: How to design in vitro assays for assessing kinase inhibition activity?

Answer:

  • Kinase Assay Kits : Use ADP-Glo™ or fluorescence-based platforms to measure IC50_{50} values.
  • Positive Controls : Compare with known inhibitors (e.g., staurosporine).
  • Data Analysis : Fit dose-response curves using software like GraphPad Prism® .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.